molecular formula C12H12N2O3 B12884686 [4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid CAS No. 90614-52-1

[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B12884686
CAS No.: 90614-52-1
M. Wt: 232.23 g/mol
InChI Key: LPVMTBGKPJLXCA-UHFFFAOYSA-N
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Description

2-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.

    4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: A structurally similar compound with a benzoic acid moiety instead of acetic acid.

Uniqueness

2-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

90614-52-1

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-8-6-11(15)14(13-8)10-4-2-9(3-5-10)7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)

InChI Key

LPVMTBGKPJLXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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